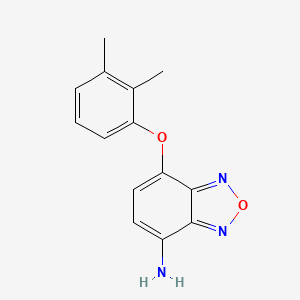

4-(2,3-Dimethylphenoxy)-2,1,3-benzoxadiazol-7-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

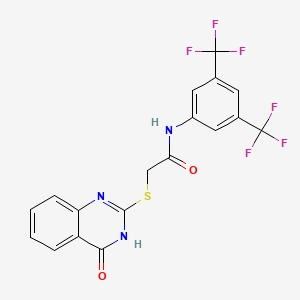

4-(2,3-Dimethylphenoxy)-2,1,3-benzoxadiazol-7-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DBZA, and it belongs to the class of benzoxadiazole derivatives.

Aplicaciones Científicas De Investigación

Fluorescence Tagging in High-Performance Liquid Chromatography

4-(2,3-Dimethylphenoxy)-2,1,3-benzoxadiazol-7-amine and its derivatives have been synthesized and evaluated as precolumn fluorescence tagging reagents for carboxylic acids in high-performance liquid chromatography (HPLC). These reagents, including variations like 4-nitro-7-N-piperazino-2,1,3-benzoxadiazole, have shown effectiveness in reacting with carboxylic acids at room temperature to produce fluorescent adducts. Such compounds have been utilized to tag and separate various fatty acids and drugs, demonstrating their potential in enhancing detection sensitivity and specificity in chromatographic analyses (Toyo’oka et al., 1991).

Chemiluminescence Detection in Liquid Chromatography

The compound 4-(N,N-Dimethylaminosulphonyl)-7-fluoro-2,1,3-benzoxadiazole, a derivative related to the structure of 4-(2,3-Dimethylphenoxy)-2,1,3-benzoxadiazol-7-amine, has been employed as a chemilumigenic reagent for peroxyoxalate chemiluminescence detection in HPLC. Its application for the labeling of amines and amino acids facilitates their separation and detection at femtomole levels, demonstrating its utility in sensitive biochemical analyses (Uzu et al., 1991).

Crosslinked Polyimide Synthesis

Another scientific application involves the synthesis of main-chain type polybenzoxazine with amic acid and benzoxazine groups as repeating units, indicating the versatility of benzoxadiazole derivatives in polymer science. These compounds have been used to form crosslinked polyimide at high temperatures, showcasing their potential in creating materials with desirable thermal properties (Zhang et al., 2014).

Antimicrobial and Anti-Proliferative Activities

Benzoxadiazole derivatives have been studied for their biological activities, including antimicrobial and anti-proliferative effects. For instance, N-anthranilic acid derivatives reacting with various aromatic acids have shown promising biological activities, highlighting the potential of benzoxadiazole compounds in medicinal chemistry (Noubade et al., 2009).

Enantiomeric Determination in Chromatography

Compounds such as 4-(2-carboxypyrrolidin-1-yl)-7-nitro-2,1,3-benzoxadiazole have been synthesized for the resolution of enantiomers of amines by high-performance liquid chromatography. These reagents react with amino groups in the presence of activation agents to produce diastereomers, which can be efficiently separated, demonstrating the application of benzoxadiazole derivatives in chiral analyses (Al-Kindy et al., 1998).

Propiedades

IUPAC Name |

4-(2,3-dimethylphenoxy)-2,1,3-benzoxadiazol-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O2/c1-8-4-3-5-11(9(8)2)18-12-7-6-10(15)13-14(12)17-19-16-13/h3-7H,15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPZWJDCCWGLLPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)OC2=CC=C(C3=NON=C23)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-3-phenylbenzo[c]isoxazole-5-carboxamide](/img/structure/B2963113.png)

![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-4-phenoxybenzamide](/img/structure/B2963116.png)

![(Z)-methyl 2-(2-((4-phenoxybenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2963117.png)

![(S)-methyl 3-methyl-2-((1R,5R)-8-oxo-2,3,4,5,6,8-hexahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3-carboxamido)butanoate](/img/structure/B2963118.png)

![N-(3-chloro-2-methylphenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2963119.png)

![tert-butyl N-{2-[(5-bromo-2-methoxyphenyl)methyl]-3-hydroxypropyl}carbamate](/img/structure/B2963125.png)

![2-Chloro-N-[2-(1-phenyltriazol-4-yl)propan-2-yl]acetamide](/img/structure/B2963128.png)

![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide hydrochloride](/img/structure/B2963133.png)

![7-(methylthio)-N-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)benzo[1,2-d:4,3-d']bis(thiazole)-2-amine](/img/structure/B2963135.png)